molecular formula C16H16N4O4S B11242743 N-allyl-N'-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide

N-allyl-N'-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide

Cat. No.: B11242743
M. Wt: 360.4 g/mol
InChI Key: XXVBXFSBWHOANQ-UHFFFAOYSA-N
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Description

N-allyl-N’-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core with a phenyl group and an ethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors, such as 2-phenylthiosemicarbazide and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.

    Introduction of the Dioxido Group: The thieno[3,4-c]pyrazole core is then oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce the dioxido group.

    Attachment of the Ethanediamide Moiety: The final step involves the reaction of the oxidized thieno[3,4-c]pyrazole with allyl amine and ethanediamide under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the dioxido group or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl group or the thieno[3,4-c]pyrazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or hydroxyl groups, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-allyl-N’-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-allyl-N’-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The dioxido group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s structure allows it to bind to specific proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-allyl-N’-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of the allyl group and the ethanediamide moiety distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and applications.

Properties

Molecular Formula

C16H16N4O4S

Molecular Weight

360.4 g/mol

IUPAC Name

N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide

InChI

InChI=1S/C16H16N4O4S/c1-2-8-17-15(21)16(22)18-14-12-9-25(23,24)10-13(12)19-20(14)11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,17,21)(H,18,22)

InChI Key

XXVBXFSBWHOANQ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3

Origin of Product

United States

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